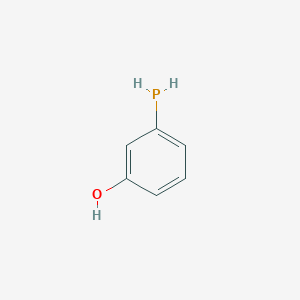
3-Phosphanylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phosphanylphenol is an organophosphorus compound with the chemical formula C₆H₇OP. It is characterized by a phenol group (a hydroxyl group attached to a benzene ring) and a phosphanyl group (a phosphorus atom bonded to three hydrogen atoms).
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phosphanylphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a phosphine reagent under basic conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the phenol and facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help optimize the production process and reduce the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
3-Phosphanylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or sulfuric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenols
Scientific Research Applications
3-Phosphanylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phosphanylphenol involves its ability to donate electrons through the phenol and phosphanyl groups. This electron-donating property allows it to act as an antioxidant, neutralizing reactive oxygen species and preventing oxidative damage to cells and tissues . The compound can also form coordination complexes with metal ions, which can be used in catalysis and other chemical processes .
Comparison with Similar Compounds
3-Phosphanylphenol can be compared to other similar compounds, such as:
Conclusion
This compound is a unique and versatile compound with significant potential in various fields of scientific research and industry
Properties
CAS No. |
63578-56-3 |
|---|---|
Molecular Formula |
C6H7OP |
Molecular Weight |
126.09 g/mol |
IUPAC Name |
3-phosphanylphenol |
InChI |
InChI=1S/C6H7OP/c7-5-2-1-3-6(8)4-5/h1-4,7H,8H2 |
InChI Key |
LQBYWYQYDXDAJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)P)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















